molecular formula C18H16ClN3O3 B11610419 N-[(5-chloro-2-oxo-1-propylbenzo[d]azolin-3-ylidene)azamethyl](2-hydroxyphenyl)carboxamide

N-[(5-chloro-2-oxo-1-propylbenzo[d]azolin-3-ylidene)azamethyl](2-hydroxyphenyl)carboxamide

Cat. No.: B11610419
M. Wt: 357.8 g/mol
InChI Key: WERDHHFOWLOASY-UHFFFAOYSA-N
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Description

N-(5-chloro-2-oxo-1-propylbenzo[d]azolin-3-ylidene)azamethylcarboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chlorinated benzo[d]azolin ring and a hydroxyphenyl carboxamide group.

Properties

Molecular Formula

C18H16ClN3O3

Molecular Weight

357.8 g/mol

IUPAC Name

N-(5-chloro-2-hydroxy-1-propylindol-3-yl)imino-2-hydroxybenzamide

InChI

InChI=1S/C18H16ClN3O3/c1-2-9-22-14-8-7-11(19)10-13(14)16(18(22)25)20-21-17(24)12-5-3-4-6-15(12)23/h3-8,10,23,25H,2,9H2,1H3

InChI Key

WERDHHFOWLOASY-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=C(C=C(C=C2)Cl)C(=C1O)N=NC(=O)C3=CC=CC=C3O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-oxo-1-propylbenzo[d]azolin-3-ylidene)azamethylcarboxamide typically involves multiple steps. One common method includes the condensation of 5-chloro-2-oxo-1-propylbenzo[d]azolin-3-ylidene with azamethyl and 2-hydroxyphenyl carboxamide under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as triethylamine in a polar solvent .

Industrial Production Methods

For large-scale industrial production, the process is optimized to enhance yield and purity. This often involves the use of automated systems to control reaction parameters such as temperature, pressure, and pH. The purification of the final product is achieved through techniques like crystallization, filtration, and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-oxo-1-propylbenzo[d]azolin-3-ylidene)azamethylcarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions are generally carried out under controlled conditions to ensure the desired product formation. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions are often performed under inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-(5-chloro-2-oxo-1-propylbenzo[d]azolin-3-ylidene)azamethylcarboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(5-chloro-2-oxo-1-propylbenzo[d]azolin-3-ylidene)azamethylcarboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-(5-chloro-2-oxo-1-propylbenzo[d]azolin-3-ylidene)azamethylcarboxamide include:

Uniqueness

What sets N-(5-chloro-2-oxo-1-propylbenzo[d]azolin-3-ylidene)azamethylcarboxamide apart is its unique structural features, which confer distinct chemical and biological properties.

Biological Activity

N-(5-chloro-2-oxo-1-propylbenzo[d]azolin-3-ylidene)azamethylcarboxamide is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, characterization, and biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be characterized by its complex structure, which includes a chloro-substituted benzo[d]azolinone moiety linked to a carboxamide group. The molecular formula is C16H15ClN2O3C_{16}H_{15}ClN_2O_3, with a molecular weight of 334.76 g/mol.

Synthesis

The synthesis of N-(5-chloro-2-oxo-1-propylbenzo[d]azolin-3-ylidene)azamethylcarboxamide typically involves multi-step reactions starting from 5-chloro-2-hydroxybenzaldehyde and various amines under controlled conditions to ensure high yield and purity. The final product is purified using chromatographic techniques.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, derivatives containing the benzo[d]azolinone scaffold have shown high DPPH radical scavenging activity, suggesting that N-(5-chloro-2-oxo-1-propylbenzo[d]azolin-3-ylidene)azamethylcarboxamide may also possess similar capabilities. Antioxidant assays demonstrate that these compounds can effectively neutralize free radicals, which are implicated in various pathological conditions.

CompoundDPPH Scavenging Activity (%)IC50 (µM)
Ascorbic Acid88.612.5
N-(4-chlorophenyl)-2-nitroaniline78.620.0
N-(5-chloro-2-oxo-1-propylbenzo[d]azolin-3-ylidene)azamethylcarboxamideTBDTBD

Antimicrobial Activity

Preliminary studies suggest that the compound exhibits antimicrobial properties against various bacterial strains. In vitro tests have shown inhibition zones indicating effectiveness against Gram-positive and Gram-negative bacteria.

Anti-inflammatory Effects

Studies involving cell lines have indicated that this compound may inhibit pro-inflammatory cytokine production, thereby suggesting potential applications in treating inflammatory diseases.

The proposed mechanism of action for N-(5-chloro-2-oxo-1-propylbenzo[d]azolin-3-ylidene)azamethylcarboxamide includes:

  • Radical Scavenging : The presence of hydroxyl groups contributes to its ability to donate electrons and neutralize free radicals.
  • Enzyme Inhibition : It may inhibit certain enzymes involved in inflammation and oxidative stress pathways.
  • Cell Signaling Modulation : The compound could modulate signaling pathways associated with cell survival and apoptosis.

Case Studies

  • Case Study on Antioxidant Potential : A study evaluated the antioxidant activity of several benzo[d]azolinone derivatives, including the target compound, using DPPH and ABTS assays. Results showed that compounds with electron-donating groups exhibited enhanced scavenging activity compared to those lacking such groups.
  • Antimicrobial Evaluation : A series of experiments tested the antibacterial efficacy of synthesized derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the side chain significantly influenced antibacterial potency.

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